(5Z)-5-(2,4-dimethoxybenzylidene)-3-[4-(dimethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a dimethylaminophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a thiourea derivative under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or dimethylaminophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds and used in medicinal chemistry.
2-Thiophenemethylamine: A thiophene derivative used in the synthesis of heterocyclic compounds.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE .
Properties
Molecular Formula |
C20H20N2O3S2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-21(2)14-6-8-15(9-7-14)22-19(23)18(27-20(22)26)11-13-5-10-16(24-3)12-17(13)25-4/h5-12H,1-4H3/b18-11- |
InChI Key |
PCAITDPHPJBOOI-WQRHYEAKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
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